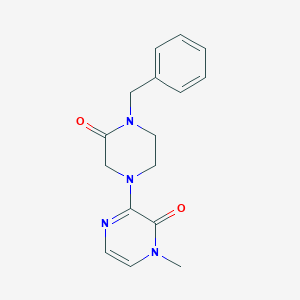
4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide, commonly referred to as PDMT, is a synthetic organic compound. It has a molecular formula of C10H14N2O2S and an average mass of 226.295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Medicinal Chemistry Building Blocks
Thiomorpholine and its 1,1-dioxide variant are crucial building blocks in medicinal chemistry research. Analogues containing these moieties have entered human clinical trials, showing interesting biological profiles. Novel bridged bicyclic thiomorpholines, including thiomorpholine 1,1-dioxides, have been synthesized, demonstrating the versatility and potential of these compounds in medicinal chemistry (Walker & Rogier, 2013).
Synthesis and Antimicrobial Activity
Thiomorpholine derivatives, including 4-thiomorpholine-1,1-dioxide, have been synthesized and tested for their antimicrobial activity. These derivatives display potential as bioactive molecules, indicating their applicability in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Continuous Manufacturing Approach
A continuous manufacturing approach for 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide showcases the potential of thiomorpholine dioxides in large-scale industrial applications. This process exemplifies the feasibility of producing these compounds in large quantities, essential for pharmaceutical development (Strotman et al., 2018).
Catalytic Applications
A study on the synthesis of thiomorpholine 1,1-dioxides using boric acid/glycerol as a catalyst demonstrates their potential in green chemistry. This approach underlines the environmental and economic benefits of using thiomorpholine dioxides in catalytic applications (Halimehjnai et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides is essential for drug discovery. This method allows for the creation of chiral, functionalized thiomorpholines, expanding their applications in pharmaceutical research (Reed & Lindsley, 2019).
Marine Sponge Derivatives
Xestoquinone derivatives containing thiomorpholine 1,1-dioxide moieties, isolated from marine sponges, exhibit potent inhibitory activities. This finding highlights the potential of thiomorpholine dioxides in marine bioprospecting and drug discovery (Tanokashira et al., 2016).
Hydrogel Synthesis and Applications
The synthesis of hydrogels containing thiomorpholine 1,1-dioxide demonstrates their utility in creating novel materials with high catalytic activity. This application could be significant in various industrial processes, including environmental remediation (Ilgin et al., 2019).
Mecanismo De Acción
The mechanism of action of 4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide is not clearly mentioned in the available resources. It’s possible that the mechanism of action could vary depending on the specific application of this compound.
Safety and Hazards
According to the safety data sheet, 4-(2-Pyridinylmethyl)thiomorpholine 1,1-dioxide can cause skin irritation and serious eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it’s advised to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-(pyridin-2-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-5-12(6-8-15)9-10-3-1-2-4-11-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMZTYDRYNBYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
![N-(3,4-dichlorophenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B2471110.png)
![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)
![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)
![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)
![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)



![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)
